methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a bromine and a nitro group attached to the pyrazole ring, along with a methyl ester group on the propanoate chain. These structural features make it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-diketone precursor.
Bromination and Nitration: The pyrazole ring is then brominated and nitrated to introduce the bromine and nitro groups at the desired positions.
Esterification: The final step involves the esterification of the propanoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Nitration: Nitric acid in sulfuric acid.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of 3-(4-bromo-3-amino-1H-pyrazol-1-yl)propanoate.
Hydrolysis: Formation of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.
Scientific Research Applications
Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Lacks the nitro and ester groups, making it less versatile in chemical reactions.
3-nitro-1H-pyrazole: Lacks the bromine and ester groups, affecting its reactivity and applications.
Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a chlorine atom instead of bromine, which can alter its chemical properties and reactivity.
Uniqueness
Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of both bromine and nitro groups on the pyrazole ring, along with the ester functionality.
Properties
IUPAC Name |
methyl 3-(4-bromo-3-nitropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O4/c1-15-6(12)2-3-10-4-5(8)7(9-10)11(13)14/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZUFBDURKCLCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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